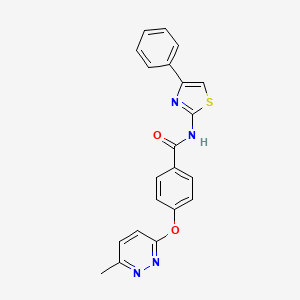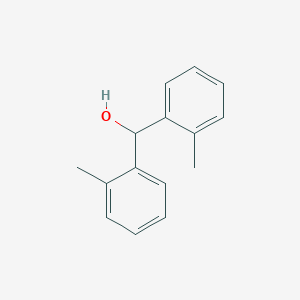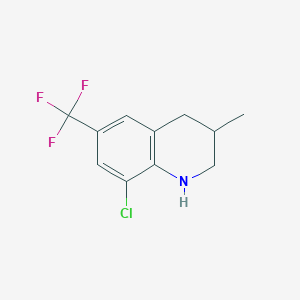
8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of quinolines. This compound has shown potential in various scientific research applications, including the pharmaceutical industry.
Applications De Recherche Scientifique
Chelate Extraction Reagents
8-Sulfonamidoquinoline derivatives, which share structural similarities with 8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, have been investigated for their potential use as chelate extraction reagents in an ionic liquid extraction system. These derivatives exhibit superior extractability in an ionic liquid system compared to a chloroform system, making them promising novel extraction reagents for metal cations. This fundamental approach aims to develop innovative reagents for ionic liquid extraction systems, where derivatives with a trifluoromethyl group have shown unique extraction capabilities for specific metal cations (T. Ajioka, S. Oshima, N. Hirayama, 2008).
Organic Light-Emitting Diodes (OLEDs)
Research into 8-hydroxyquinoline metallic derivatives, particularly those substituted with chloro and fluor elements, has revealed their strong fluorescence and potential as candidates for yellow OLEDs. These compounds exhibit significant luminance and efficiency, highlighting the impact of substituents on OLED performance. The study showcases the role of heavy atom effects and molecular interactions in modulating the properties of these complexes, thus improving the performance of OLED devices (Yanping Huo et al., 2015).
Pharmacological Inhibition and Dopaminomimetic Properties
Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit dopamine uptake and exhibit dopaminomimetic properties. Structure-activity relationship studies have identified key structural requirements for antidepressant action, such as the presence of specific amino groups attached to the isoquinoline skeleton. This research contributes to the understanding of molecular structures that influence pharmacological activity, potentially leading to the development of novel antidepressants (E. Zára-Kaczián et al., 1986).
Fluorescence Sensing and Coordination Chemistry
Studies on 8-hydroxyquinoline-substituted boron-dipyrromethene compounds have unveiled their unique pH-sensing properties, exhibiting OFF-ON-OFF type fluorescence behavior. This property is influenced by the steric configuration and linking groups between the 8-hydroxyquinoline and Bodipy moieties, demonstrating the potential of these compounds in pH-dependent fluorescent sensing applications (Yuting Chen et al., 2011).
Propriétés
IUPAC Name |
8-chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c1-6-2-7-3-8(11(13,14)15)4-9(12)10(7)16-5-6/h3-4,6,16H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBOAHKITBHRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)C(F)(F)F)Cl)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)
![N-(2-methoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443433.png)

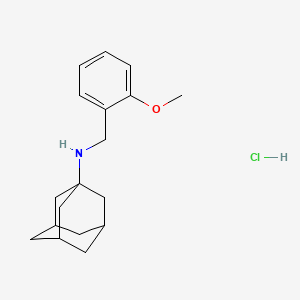
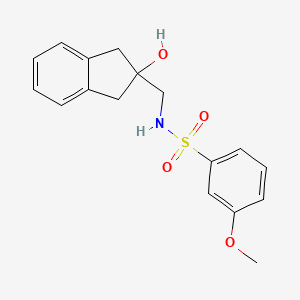
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2443439.png)

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)
